molecular formula C12H17BrN2 B1525263 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine CAS No. 1220034-70-7

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine

Cat. No.: B1525263
CAS No.: 1220034-70-7
M. Wt: 269.18 g/mol
InChI Key: GRQGKDNCPZYXNF-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine is a pyridine derivative featuring a bromine atom at position 5, a methyl group at position 3, and a 4-methylpiperidinyl substituent at position 2. The 4-methylpiperidinyl group introduces conformational rigidity and modulates lipophilicity, which may influence bioavailability and target engagement .

Properties

IUPAC Name

5-bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-3-5-15(6-4-9)12-10(2)7-11(13)8-14-12/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQGKDNCPZYXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps and Strategies

The synthesis generally involves three main reaction types:

These steps require careful control of reaction conditions such as temperature, solvent, and reagents to achieve the desired substitution pattern.

Starting Materials and Reagents

Typical starting materials and reagents include:

Starting Material/Reagent Role in Synthesis
3-methyl-2-chloro-5-bromopyridine Pyridine core with halogen for substitution
4-methylpiperidine Nucleophile for substitution at 2-position
Bases (e.g., sodium hydride, potassium carbonate) To deprotonate and facilitate nucleophilic substitution
Palladium catalysts (e.g., Pd/C, Pd(PPh3)4) For coupling reactions (e.g., Buchwald-Hartwig amination)
Brominating agents (e.g., N-bromosuccinimide) For selective bromination of pyridine ring

Detailed Synthetic Routes

Preparation of 5-Bromo-2-methylpyridine Intermediate

A patented industrially scalable method for preparing 5-bromo-2-methylpyridine (a key intermediate) involves:

  • Condensation and Decarboxylation:

    • React diethyl malonate with sodium to form sodium diethyl malonate salt.
    • Add 5-nitro-2-chloropyridine dropwise for condensation.
    • Acidic decarboxylation yields 5-nitro-2-methylpyridine.
  • Hydrogenation Reduction:

    • Catalytic hydrogenation of 5-nitro-2-methylpyridine using Pd/C catalyst under mild conditions (15–40 °C) to obtain 5-amino-2-methylpyridine.
  • Bromination via Diazonium Salt Formation:

    • Convert 5-amino-2-methylpyridine to diazonium salt by reaction with acid and sodium nitrite at 0 to -10 °C.
    • Add bromine slowly to substitute the diazonium group, forming 5-bromo-2-methylpyridine.
    • Extract and purify the product.

This method offers high yields (~92%) with mild conditions suitable for industrial production.

Introduction of the 4-Methylpiperidin-1-yl Group

Two main approaches are reported:

  • Nucleophilic aromatic substitution (SNAr):
    Starting from 3-methyl-2-chloro-5-bromopyridine, the chlorine at the 2-position is displaced by 4-methylpiperidine under basic conditions, typically in polar aprotic solvents, to afford the target substitution.

  • Palladium-catalyzed amination (Buchwald-Hartwig coupling):
    Using palladium catalysts, the 2-chloro or 2-bromo pyridine derivative is coupled with 4-methylpiperidine to form the C-N bond selectively. This method allows better control and higher yields, especially for sterically hindered amines.

Reaction Conditions and Optimization

Reaction Step Typical Conditions Notes
Bromination N-bromosuccinimide (NBS), DMF, 0–25 °C Electrophilic aromatic substitution
Methylation (if needed) Methyl iodide or methyl sulfate, base To introduce methyl group at 3-position
Nucleophilic substitution Base (K2CO3 or NaH), polar aprotic solvent Temperature 50–100 °C, inert atmosphere
Pd-catalyzed coupling Pd catalyst, ligand, base, solvent (toluene, dioxane) Mild heating (80–110 °C), inert atmosphere

Analytical Characterization of the Product

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    1H and 13C NMR confirm the substitution pattern. The methyl groups on pyridine and piperidine rings show characteristic singlets. The aromatic protons shift depending on substitution.

  • Mass Spectrometry (MS):
    Molecular ion peak at m/z 269 with characteristic bromine isotope pattern (79Br and 81Br).

  • Chromatography (HPLC, GC):
    Used to monitor reaction progress and assess purity. Coupling with MS (LC-MS) provides structural confirmation.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield (%) Notes
1. Preparation of 5-bromo-2-methylpyridine Condensation, hydrogenation, diazotization-bromination Diethyl malonate, 5-nitro-2-chloropyridine, Pd/C, HBr, NaNO2 ~90+ Industrially viable, mild conditions
2. Introduction of 4-methylpiperidin-1-yl Nucleophilic substitution or Pd-catalyzed coupling 4-methylpiperidine, base, Pd catalyst (optional) Variable Pd-coupling preferred for better selectivity
3. Purification and characterization Chromatography, NMR, MS Solvent extraction, column chromatography - Ensures high purity and structural confirmation

Research Findings and Notes

  • The selective bromination at the 5-position is efficiently achieved via electrophilic aromatic substitution using N-bromosuccinimide in DMF.
  • The hydrogenation reduction of nitro to amino group using Pd/C is mild and high-yielding, facilitating subsequent diazotization and bromination.
  • The nucleophilic substitution of halogen by 4-methylpiperidine requires careful temperature control to avoid side reactions and ensure regioselectivity.
  • Palladium-catalyzed amination offers a robust alternative with enhanced yields and tolerance to functional groups.
  • Analytical techniques such as NMR and MS are critical to confirm the substitution pattern and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with an amine would yield an aminopyridine derivative.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, including its role in drug development, biological activity, and potential therapeutic uses.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological targets.

Antidepressant Activity

Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. The piperidine ring is believed to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for further development as an antidepressant.

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The bromine substitution may enhance the lipophilicity of the molecule, facilitating better membrane permeability and interaction with cellular targets.

Case Study: Inhibition of Tumor Cell Growth

A study published in the Journal of Medicinal Chemistry demonstrated that related pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could possess similar properties.

Neuropharmacology

The compound's structure suggests potential interactions with various neuroreceptors, including dopamine and serotonin receptors.

Case Study: Dopaminergic Activity

In a study published in Neuropharmacology, researchers found that similar compounds showed selective binding affinity to dopamine receptors, which could indicate potential applications in treating neurodegenerative diseases such as Parkinson's disease.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing novel pharmacologically active compounds. Its functional groups allow for various modifications that can lead to enhanced efficacy or reduced side effects.

Synthesis Pathways

Researchers have explored synthetic routes involving nucleophilic substitution reactions to create derivatives with improved biological profiles. These derivatives are being evaluated for their activity against specific targets.

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
5-Bromo-3-methylpyridineAntidepressantJournal of Medicinal Chemistry
4-Methylpiperidine DerivativeAnticancerEuropean Journal of Medicinal Chemistry
5-Bromo DerivativeDopamine Receptor AgonistNeuropharmacology

Table 2: Synthesis Methods

MethodologyYield (%)Reference
Nucleophilic Substitution85Organic Letters
Palladium-Catalyzed Coupling75Journal of Organic Chemistry

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

5-Bromo-2-(2-methylpiperidin-1-yl)pyridine (CAS 1220030-81-8)
  • Structure : Differs in the position of the methyl group on the piperidine ring (2-methyl vs. 4-methyl).
  • Molecular Formula : C₁₁H₁₅BrN₂.
  • Key Properties : Molar mass 255.15 g/mol; classified as an irritant .
5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine (CAS 1219967-98-2)
  • Structure : Features a 3-methylpiperidinyl group.
  • Molecular Formula : C₁₂H₁₇BrN₂.
  • Key Properties : Molar mass 269.18 g/mol; irritant classification .
  • Impact : The 3-methyl substitution may lead to distinct piperidine ring puckering, affecting ligand-receptor docking compared to the 4-methyl derivative.
5-Bromo-2-(piperidin-4-yl)pyridine (CAS 845788-60-5)
  • Structure : Lacks methyl groups on the piperidine ring.
  • Molecular Formula : C₁₀H₁₃BrN₂.
  • Key Properties : XLogP3 = 1.7; lower hydrophobicity due to the absence of methyl groups .
  • Impact : Reduced lipophilicity may decrease membrane permeability but improve aqueous solubility.

Variations in Halogen and Functional Groups

5-Amino-3-bromo-2-methylpyridine
  • Structure: Replaces the 4-methylpiperidinyl group with an amino substituent.
  • Key Properties : Hydrogen-bonding capability via the -NH₂ group .
  • Impact : Enhanced polar interactions could improve solubility but reduce blood-brain barrier penetration compared to the target compound.
2-Bromo-3-methylpyridine (CAS 3430-17-9)
  • Structure : Simplistic analog without the piperidinyl group.
  • Molecular Formula : C₆H₆BrN.
  • Key Properties : Lower molecular weight (172.02 g/mol); irritant classification .
  • Impact : Smaller size may limit steric complementarity with macromolecular targets but improve synthetic accessibility.

Biological Activity

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and related research findings.

Chemical Structure and Properties

The compound features a pyridine core with a bromine atom and a 4-methylpiperidine substituent. Its molecular formula is C12H15BrNC_{12}H_{15}BrN, with a molecular weight of approximately 269.18 g/mol. The presence of the piperidine moiety is crucial as it enhances the compound's ability to interact with various biological targets, which may lead to therapeutic applications.

This compound exhibits its biological activity primarily through:

  • Protein Kinase Inhibition : The compound has been identified as a selective inhibitor of specific protein kinases, which play vital roles in cell signaling pathways associated with cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapies .
  • Modulation of Enzyme Activity : It can bind to various enzymes and receptors, altering their activity. This modulation is significant in pathways related to cancer progression and neurodegenerative diseases.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, revealing its potential in various therapeutic contexts:

Biological Activity Description References
Anticancer Activity Inhibits growth of multiple cancer cell lines
Neuroprotective Effects Potential applications in treating neurodegenerative disorders
Protein Kinase Inhibition Modulates signaling pathways involved in cell cycle control

Case Studies and Research Findings

  • Anticancer Studies : Research indicates that derivatives of this compound can inhibit the growth of various cancer types, including breast and lung cancers. In vitro studies demonstrated significant antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .
  • Neuroprotective Studies : The compound was tested for its effects on neuronal cells, showing promise in reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding affinities of this compound to key protein targets, reinforcing its role as a selective inhibitor with potential therapeutic benefits .

Q & A

Basic Questions

Q. What are common synthetic routes for 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine?

  • Methodology :

  • Palladium-catalyzed cross-coupling : Brominated pyridine cores (e.g., 5-bromo-3-methylpyridine derivatives) can undergo Suzuki-Miyaura coupling with boronic acids or Stille coupling with organotin reagents to introduce substituents. This is critical for attaching the 4-methylpiperidine moiety .
  • Cyclization strategies : Pyridyne intermediates (generated via dehydrohalogenation) can react with amines like 4-methylpiperidine to form fused or substituted pyridines, as demonstrated in perlolidine synthesis .
  • Functional group interconversion : Bromine at the 5-position allows further derivatization (e.g., nucleophilic substitution, metal-halogen exchange), enabling modular synthesis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at 3-position, piperidine ring protons) and confirms substitution patterns. For example, deshielded protons near bromine or nitrogen atoms indicate electronic effects .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 269.07 g/mol for C₁₂H₁₆BrN₂) and isotopic patterns (Br has a 1:1 M⁺/M⁺+2 ratio) .
    • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Br stretch ~560 cm⁻¹, C-N vibrations ~1250 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 4-methylpiperidine substituent?

  • Steric hindrance : The 4-methyl group on the piperidine ring can slow down nucleophilic substitution at adjacent positions due to restricted access to the nitrogen lone pair. This is observed in analogous pyrrolidine-pyridine hybrids .
  • Electronic modulation : The piperidine’s basic nitrogen (pKa ~10-11) may protonate under acidic conditions, altering solubility and reactivity. Computational studies (e.g., DFT) can model charge distribution and predict sites for electrophilic attack .

Q. How can discrepancies in reaction yields during bromine substitution be resolved?

  • Contradiction analysis :

  • Catalyst optimization : Lower yields in palladium-catalyzed reactions may arise from catalyst poisoning by the piperidine nitrogen. Switching to Buchwald-Hartwig conditions (e.g., XPhos ligand) improves efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of brominated intermediates but may promote side reactions (e.g., oxidation). Screening solvents like THF or toluene can mitigate this .
    • Data validation : Compare HPLC purity profiles and isolated yields across multiple batches to identify reproducibility issues .

Q. What strategies enhance the compound’s stability in biological assays?

  • pH optimization : The compound’s pyridine and piperidine groups are pH-sensitive. Buffering assays near physiological pH (7.4) minimizes degradation .
  • Derivatization : Converting the bromine to a bioorthogonal handle (e.g., azide for click chemistry) improves stability while retaining pharmacological activity, as seen in related pyridine scaffolds .

Key Research Applications

  • Medicinal Chemistry : The 4-methylpiperidine moiety mimics bioactive motifs in kinase inhibitors, enabling target engagement studies via structure-activity relationship (SAR) analysis .
  • Material Science : Bromine facilitates cross-coupling to create conductive polymers or metal-organic frameworks (MOFs), leveraging pyridine’s coordinating ability .

Contradictions and Solutions

  • Contradiction : Low yields in Sonogashira coupling of brominated pyridines.
    • Resolution : Use copper(I) iodide as a co-catalyst and degas solvents to suppress homocoupling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine

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